molecular formula C3H5BF3K B3040341 Potassium trans-1-propenyltrifluoroborate CAS No. 1902198-18-8

Potassium trans-1-propenyltrifluoroborate

Cat. No.: B3040341
CAS No.: 1902198-18-8
M. Wt: 147.98
InChI Key: RLDWVFWDURMTAV-SQQVDAMQSA-N
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Description

Evolution of Organoboron Reagents in Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a fundamental objective in organic chemistry, and the development of efficient methods to achieve this has been a major focus of synthetic research. researchgate.net Among the various classes of reagents utilized for this purpose, organoboron compounds have emerged as exceptionally versatile and powerful tools. organicreactions.orgstudylib.net Their journey from niche reagents to indispensable mainstays in synthesis has been marked by key discoveries that have revolutionized the field.

Initially, the application of organometallics in synthesis was largely confined to compounds of lithium and magnesium. organicreactions.org However, over the past few decades, organoboron compounds have gained prominence, largely due to their unique combination of stability, reactivity, and functional group tolerance. studylib.netnih.gov A pivotal moment in this evolution was the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.govorganic-chemistry.org This discovery significantly increased the research focus on organoboron chemistry. nih.gov

The utility of organoboron reagents stems from several advantageous properties. Boron's unique electronic characteristics, possessing a vacant p-orbital in its neutral sp² hybridized state, allow it to act as a Lewis acid. nih.gov This electrophilicity is central to its reactivity. nih.gov Furthermore, the steric and electronic properties at the boron center can be easily modified, allowing for fine-tuning of reactivity. researchgate.net The emergence of hydroboration, a reaction that installs a boron moiety onto an alkene or alkyne, provided a straightforward pathway to a wide array of organoboranes, further expanding their synthetic potential. organicreactions.orgdigitellinc.com This continuous innovation has led to the development of diverse organoboron reagents, from simple triorganoboranes to more complex and stable derivatives, solidifying their critical role in modern synthetic chemistry. organicreactions.orgnih.gov

Strategic Importance of Alkenyltrifluoroborates in Modern Organic Synthesis

Within the broad family of organoboron reagents, potassium organotrifluoroborates (RBF₃K) represent a particularly significant advancement. nih.gov These compounds address many of the limitations associated with their predecessors, such as boronic acids and boronate esters. nih.gov Potassium alkenyltrifluoroborates, specifically, have become strategically important due to their exceptional stability and ease of handling. organic-chemistry.orgorganic-chemistry.org Unlike many other organometallic reagents, they are typically crystalline, nonhygroscopic, and air-stable solids that can be stored for extended periods without degradation. organic-chemistry.orgfigshare.com

This stability simplifies experimental procedures and makes them highly compatible with the demands of combinatorial chemistry and large-scale synthesis. organic-chemistry.orgnih.gov The preparation of potassium alkenyltrifluoroborates is often straightforward, for instance, through the reaction of an organoboron intermediate with potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org

The synthetic utility of alkenyltrifluoroborates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgnih.gov They serve as excellent nucleophilic partners, coupling efficiently with a wide range of aryl and heteroaryl halides and triflates to form substituted alkenes. organic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions with high yields and stereospecificity, preserving the geometry of the double bond. organic-chemistry.orgnih.gov The reactions tolerate a broad spectrum of functional groups, including aldehydes, ketones, esters, and nitriles, which is a significant advantage over less stable organometallic reagents. organic-chemistry.orgorganic-chemistry.org This combination of stability, reactivity, and operational simplicity has established potassium alkenyltrifluoroborates as superior and versatile reagents in modern organic synthesis. nih.govorganic-chemistry.org

Overview of Potassium trans-1-propenyltrifluoroborate as a Versatile Synthetic Building Block

This compound is a specific and valuable member of the alkenyltrifluoroborate class of reagents. As a stable, solid compound, it serves as a reliable source of the trans-1-propenyl nucleophile for constructing more complex organic molecules. sigmaaldrich.com Its defined stereochemistry is a key feature, allowing for the stereospecific introduction of the trans-propenyl group into target structures.

The compound's utility is highlighted by its application in various synthetic endeavors. It is a key substrate in palladium-catalyzed cross-coupling reactions to produce substituted styrenes and other vinylated compounds. sigmaaldrich.com For example, it has been used in the synthesis of a key intermediate for the alkaloid ampullosine and in the preparation of anethole (B165797) dithiolethione-NH₂, which is a precursor for a drug delivery system. sigmaaldrich.com It also reacts with compounds like 2-(chloromethyl)-2,1-borazaronaphthalenes to yield allyl borazaronaphthalenes. sigmaaldrich.com These applications underscore its role as a versatile building block for accessing complex molecular architectures in medicinal chemistry and natural product synthesis.

Below are the key chemical and physical properties of this compound.

PropertyValue
CAS Number 804565-39-7
Molecular Formula C₃H₅BF₃K
Molecular Weight 147.98 g/mol
Appearance Solid
Melting Point 81-85 °C

Properties

IUPAC Name

potassium;trifluoro-[(E)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804565-39-7
Record name 804565-39-7
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Synthetic Methodologies for Potassium Trans 1 Propenyltrifluoroborate

Established Synthetic Routes to Potassium Alkenyltrifluoroborates

The most prevalent and straightforward method for the preparation of potassium alkenyltrifluoroborates involves the reaction of a corresponding alkenylboronic acid or its ester derivative with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govorgsyn.org This conversion is typically high-yielding and allows for the isolation of the trifluoroborate salt as a stable, crystalline solid. The general transformation can be represented as follows:

R-CH=CH-B(OR')₂ + KHF₂ → K[R-CH=CH-BF₃] + 2 R'OH

This method is widely applicable to a variety of organoboron intermediates, making it a cornerstone in the synthesis of organotrifluoroborates. nih.govresearchgate.net The process is often referred to as the Molander protocol, which highlights its robustness for preparing a diverse library of these valuable reagents. organic-chemistry.org

One of the key methods for generating the necessary trans-alkenylboron precursor is the hydroboration of a terminal alkyne. nih.gov This reaction typically proceeds with high regio- and stereoselectivity, yielding the trans-alkenylboron derivative. wikipedia.orgorganic-chemistry.org For the synthesis of the 1-propenyl derivative, propyne (B1212725) serves as the starting alkyne. The hydroboration is followed by treatment with KHF₂ to furnish the final potassium trans-1-propenyltrifluoroborate.

An alternative approach involves the use of Grignard reagents. For instance, potassium vinyltrifluoroborate can be prepared on a large scale by reacting vinylmagnesium bromide with trimethyl borate (B1201080), followed by the addition of KHF₂. nih.gov While this specific example yields the vinyl derivative, similar strategies can be adapted for substituted alkenyltrifluoroborates.

The following table summarizes common synthetic routes leading to potassium alkenyltrifluoroborates.

Precursor TypeKey ReagentsProduct TypeReference
Alkenylboronic Acid/EsterKHF₂, H₂O/MeOHPotassium Alkenyltrifluoroborate orgsyn.org
Terminal AlkyneHydroborating agent (e.g., dialkylborane), then KHF₂Potassium trans-Alkenyltrifluoroborate nih.gov
Alkenyl Grignard ReagentTrialkyl borate, then KHF₂Potassium Alkenyltrifluoroborate nih.gov

Precursor Design and Derivatization Strategies for trans-1-Propenyl Incorporation

The successful synthesis of this compound hinges on the strategic design and preparation of a suitable precursor that contains the trans-1-propenyl moiety attached to a boron atom. The most direct precursors are trans-1-propenylboronic acid and its esters, such as the pinacol (B44631) ester. sigmaaldrich.cnscientificlabs.co.uk These compounds can be synthesized through several established methods.

A primary method for accessing trans-1-propenylboronic acid derivatives is the hydroboration of propyne. wikipedia.org The use of sterically hindered boranes, such as dicyclohexylborane (B74569) or 9-borabicyclo[3.3.1]nonane (9-BBN), ensures that the boron atom adds to the terminal carbon of the alkyne, and the subsequent protonolysis or oxidation steps can be controlled to maintain the trans-stereochemistry. The resulting alkenylborane can then be converted to the boronic acid or ester.

Another strategy involves the reaction of a trans-1-propenyl organometallic reagent, such as propenyllithium or propenylmagnesium bromide, with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures. nih.gov This is followed by acidic workup to yield the boronic acid. The stereochemistry of the starting organometallic reagent is crucial for obtaining the desired trans product.

The table below outlines key precursors for the synthesis of this compound.

Precursor NameChemical FormulaMethod of Preparation
trans-1-Propenylboronic acidCH₃CH=CHB(OH)₂Hydroboration of propyne; Reaction of trans-1-propenyl Grignard with trialkyl borate. sigmaaldrich.cn
trans-1-Propenylboronic acid pinacol esterC₉H₁₇BO₂Esterification of the corresponding boronic acid with pinacol. scientificlabs.co.uk

Optimization of Reaction Conditions for High Stereoselectivity in Preparation

Achieving high stereoselectivity is paramount in the synthesis of this compound, as the stereochemical integrity of the double bond is often critical for its subsequent applications in cross-coupling reactions. nih.govacs.org The optimization of reaction conditions primarily focuses on the step that forms the carbon-boron bond with the desired trans configuration.

In the hydroboration of propyne, the choice of the hydroborating agent is a key factor. While simple borane (B79455) (BH₃) can be used, sterically hindered boranes provide greater selectivity for the anti-Markovnikov addition and can enhance the stereoselectivity of the process. wikipedia.org The reaction temperature and solvent can also influence the outcome.

For the final conversion to the trifluoroborate salt, the reaction conditions are generally robust. The reaction of the boronic acid or ester with KHF₂ is typically performed in a mixture of methanol (B129727) and water or ether and water at room temperature. nih.govorgsyn.org The amount of KHF₂ used is usually in stoichiometric excess to ensure complete conversion. The reaction is often rapid, and the product precipitates from the reaction mixture, which simplifies purification.

A summary of optimized conditions for the key synthetic steps is provided below.

StepReagent/CatalystSolventTemperatureKey OutcomeReference
HydroborationDicyclohexylboraneTetrahydrofuran (THF)Room TemperatureHigh trans selectivity nih.gov
Boronic Acid Formationtrans-1-propenylmagnesium bromide, Triisopropyl borateTHF-78 °C to Room TempFormation of boronic ester nih.gov
Trifluoroborate FormationPotassium Hydrogen Fluoride (KHF₂)Methanol/WaterRoom TemperatureHigh yield of crystalline salt orgsyn.orgnih.gov

Scalability Considerations in the Synthesis of this compound

The utility of this compound in larger-scale synthetic campaigns necessitates that its preparation be scalable. The established synthetic routes are generally amenable to scale-up with certain considerations. The synthesis of related organotrifluoroborates, such as potassium vinyltrifluoroborate and potassium bromomethyltrifluoroborate, has been successfully performed on a large scale, demonstrating the industrial viability of these methods. nih.govresearchgate.net

Key factors for scalability include the availability and cost of starting materials, the safety of the reagents and reactions, and the ease of product isolation and purification. The use of inexpensive and readily available reagents like propyne, borane precursors, and potassium hydrogen fluoride is advantageous. researchgate.net

The hydroboration step, while efficient, may require careful temperature control on a large scale due to the exothermicity of the reaction. The use of borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), can offer better handling and control compared to gaseous diborane. wikipedia.org

The final step, the conversion of the boronic acid or ester to the trifluoroborate salt, is particularly well-suited for large-scale production. The reaction is typically fast, proceeds in high yield, and the product often crystallizes directly from the reaction medium, which minimizes the need for complex purification techniques like column chromatography. nih.govorgsyn.org The development of continuous flow processes for the synthesis of key intermediates like potassium bromomethyltrifluoroborate further underscores the potential for efficient and scalable production of related organotrifluoroborates. researchgate.net

Reactivity and Mechanistic Investigations of Potassium Trans 1 Propenyltrifluoroborate

Fundamental Principles of Organoborate Reactivity in Cross-Coupling Reactions

Organotrifluoroborate salts, including potassium trans-1-propenyltrifluoroborate, are tetracoordinated boron species. This "ate" structure renders them less nucleophilic and consequently less reactive in direct transmetalation compared to their boronic acid counterparts. nih.gov A critical step for their participation in Suzuki-Miyaura coupling reactions is the in situ hydrolysis to the corresponding boronic acid, which is the actual reactive species in the catalytic cycle. researchgate.netnih.gov

The stability of organotrifluoroborates to air and moisture, a stark contrast to the often-unstable nature of boronic acids, makes them highly practical reagents in the laboratory. organic-chemistry.orgresearchgate.net They can be considered as protected forms of boronic acids, offering advantages in terms of storage, handling, and stoichiometric control. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and this compound has proven to be an effective coupling partner in these transformations.

Suzuki-Miyaura Coupling with sp²-Hybridized Electrophiles

This compound readily participates in palladium-catalyzed cross-coupling reactions with a wide array of aryl and heteroaryl halides (bromides and chlorides) and triflates. organic-chemistry.org These reactions typically afford the corresponding trans-1-propenylarenes and -heteroarenes in moderate to excellent yields, with retention of the double bond stereochemistry. organic-chemistry.org

A variety of functional groups on the electrophilic partner are well-tolerated, including nitriles, ketones, esters, aldehydes, alcohols, and nitro groups. nih.gov The reaction conditions often involve a palladium catalyst, such as PdCl₂(dppf), and a base in a suitable solvent system, frequently a mixture of an organic solvent and water to facilitate the necessary hydrolysis of the trifluoroborate salt. organic-chemistry.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling of this compound with Aryl Halides

ElectrophileCatalystBaseSolventYield (%)Reference
4-BromoacetophenonePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O95 organic-chemistry.org
4-BromobenzonitrilePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O98 organic-chemistry.org
1-Bromo-4-nitrobenzenePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O91 organic-chemistry.org
Methyl 4-bromobenzoatePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O96 organic-chemistry.org

This table is interactive and can be sorted by column.

A notable application of this compound is its successful Suzuki-Miyaura cross-coupling with brominated 2,1-borazaronaphthalenes. nih.govacs.org This reaction provides a direct route to C3-alkenyl-substituted 2,1-borazaronaphthalenes, a class of compounds that were not previously accessible. nih.gov The reaction proceeds efficiently under palladium catalysis, typically with Pd(dppf)Cl₂, and a base like cesium carbonate in a toluene (B28343)/water solvent system. nih.gov

The reaction tolerates various substituents on the borazaronaphthalene core and on the boron atom itself. nih.gov Importantly, the stereochemistry of the trans-1-propenyl group is maintained throughout the coupling process. nih.gov

Table 2: Suzuki-Miyaura Coupling of this compound with a Brominated Borazaronaphthalene

ElectrophileCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-bromo-2-methyl-2,1-borazaronaphthalenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O601885 nih.gov

This table is interactive and can be sorted by column.

Suzuki-Miyaura Coupling with sp³-Hybridized Electrophiles

While the coupling of organoboron reagents with sp³-hybridized electrophiles is generally more challenging due to issues like β-hydride elimination, there have been successful reports of such reactions involving organotrifluoroborates. For instance, nickel-catalyzed cross-coupling reactions between this compound and alkyl electrophiles have been developed. These reactions proceed stereospecifically, retaining the geometry of the olefin. vulcanchem.com Optimized conditions for these transformations often involve a nickel catalyst, such as NiBr₂·glyme, a ligand like bathophenanthroline, and a strong base in a mixed solvent system. vulcanchem.com

Ligand Effects and Catalyst Optimization in Palladium-Mediated Transformations

The choice of ligand on the palladium catalyst plays a crucial role in the efficiency and scope of the Suzuki-Miyaura coupling of this compound. For electron-rich or sterically hindered aryl bromides, standard ligands like triphenylphosphine (B44618) (PPh₃) can result in poor conversion. In such cases, the use of more electron-rich and bulky phosphine (B1218219) ligands, such as RuPhos, has been shown to be more effective. organic-chemistry.org

Catalyst optimization studies have shown that for the coupling of alkenyltrifluoroborates with aryl halides, PdCl₂(dppf) is often a highly effective catalyst. organic-chemistry.org The catalyst loading can sometimes be reduced without significant loss of yield, which is economically and environmentally beneficial. nih.gov The choice of base and solvent system are also critical parameters that need to be optimized for specific substrate combinations to achieve the best results. organic-chemistry.orgorganic-chemistry.org

Role of Additives and Solvent Systems in Palladium Catalysis

A variety of bases have been employed, with cesium carbonate (Cs₂CO₃) and triethylamine (B128534) (Et₃N) being common choices. nih.govnih.gov The base is essential for the transmetalation step, facilitating the transfer of the propenyl group from boron to the palladium center. The selection of the base can influence reaction rates and yields, and its compatibility with functional groups on the coupling partners is a key consideration. nih.gov

Solvent systems for these reactions often consist of a mixture of an organic solvent and water. nih.govnih.gov For instance, aqueous toluene has been used effectively. nih.gov The presence of water is often necessary for the hydrolysis of the trifluoroborate salt, which is a key step in its activation prior to transmetalation. Protic solvents like n-propanol have also proven effective, particularly in couplings with aryl or alkenyl halides and triflates. nih.govresearchgate.net The choice of solvent impacts the solubility of the reactants and the palladium catalyst, thereby influencing the reaction's efficiency. whiterose.ac.ukrsc.org

In some cases, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) are used as additives, especially in aqueous media. nih.gov These additives can facilitate the interaction between the aqueous-soluble trifluoroborate salt and the organic-soluble electrophile and palladium catalyst, leading to improved reaction outcomes. nih.gov The catalyst precursor itself, such as PdCl₂(dppf)·CH₂Cl₂, is a critical component, and its choice dictates the catalytic activity and stability. nih.govnih.gov The optimization of these additives and solvent systems is crucial for developing robust and high-yielding cross-coupling protocols for this compound. rsc.org

Nickel-Catalyzed Cross-Coupling Reactions with this compound

Nickel catalysis has emerged as a powerful alternative to palladium for certain cross-coupling reactions, particularly for engaging alkyl electrophiles. nih.govsquarespace.com this compound is an effective nucleophile in these transformations, offering advantages in stability and handling compared to more sensitive organometallic reagents. nih.govacs.org

Stereospecific Alkenylation of Alkyl Electrophiles

A significant advancement in nickel catalysis is the development of methods for the stereospecific alkenylation of alkyl electrophiles using potassium alkenyltrifluoroborates, including the trans-1-propenyl variant. acs.orgnih.gov These reactions allow for the formation of C(sp²)-C(sp³) bonds while preserving the geometric integrity of the double bond. nih.gov Research has demonstrated that both E- and Z-alkenyltrifluoroborates can be coupled with primary and secondary alkyl halides without loss of stereochemistry. nih.govacs.org

The success of this transformation relies on carefully optimized reaction conditions. A common catalytic system involves a nickel(II) precatalyst, such as NiBr₂·glyme, paired with a specific ligand. acs.org Bathophenanthroline has been identified as a highly effective ligand for the coupling of alkyl bromides and iodides. acs.orgresearchgate.net The reaction typically requires a strong base, with sodium hexamethyldisilazide (NaHMDS) often being used. acs.orgresearchgate.net The solvent system is also critical, with a mixture of tert-butanol (B103910) (t-BuOH) and cyclopentyl methyl ether (CPME) proving optimal in many cases. acs.orgresearchgate.net

For more challenging alkyl chlorides, a modified catalytic system comprising Ni(COD)₂ and L-prolinol at elevated temperatures has been developed to achieve moderate to good yields. acs.org The reaction demonstrates good functional group tolerance on both the trifluoroborate and the alkyl halide, making it a versatile tool for synthesizing complex, sterically hindered olefins. nih.govacs.org

Table 1: Nickel-Catalyzed Stereospecific Cross-Coupling of this compound with Alkyl Halides acs.org
Alkyl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1-bromo-3-phenylpropane10 mol % NiBr₂·glyme / 10 mol % bathophenanthroline3 equiv NaHMDSt-BuOH/CPME (1:1)60Data not specified for this exact combination, but representative of successful conditions.
1-chloro-3-phenylpropane10 mol % Ni(COD)₂ / 20 mol % L-prolinol3.5 equiv NaHMDSt-BuOH/CPME (1:1)80Moderate to good yields reported for alkyl chlorides under these conditions.

Mechanistic Insights into Nickel-Mediated Pathways

The mechanisms of nickel-catalyzed cross-coupling reactions are distinct from those of palladium and can involve various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.combohrium.com While the classic Ni(0)/Ni(II) catalytic cycle, analogous to the Suzuki-Miyaura reaction, can be operative, pathways involving Ni(I)/Ni(III) cycles or radical intermediates are frequently proposed, especially for reactions involving alkyl electrophiles. squarespace.com

For the cross-coupling of alkyl halides, a radical mechanism is often implicated to account for the ability of nickel to effectively couple with secondary electrophiles without significant β-hydride elimination, a common side reaction in palladium catalysis. nih.govsquarespace.com The catalytic cycle may be initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the alkyl halide to form an alkylnickel(II) intermediate. Alternatively, a single-electron transfer (SET) from a Ni(I) species to the alkyl halide can generate an alkyl radical and a Ni(II) complex. squarespace.com

This alkyl radical can then combine with a Ni(II) species (formed after transmetalation with the trifluoroborate) to generate a Ni(III) intermediate. squarespace.com Subsequent reductive elimination from this Ni(III) complex yields the desired cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle. squarespace.com The involvement of these open-shell radical pathways explains the unique reactivity of nickel catalysts and their ability to forge challenging C(sp²)-C(sp³) bonds. bohrium.com

Other Transition Metal-Catalyzed Reactivities

Beyond palladium and nickel, other transition metals are capable of mediating unique transformations involving this compound and related organoboron species. Catalysts based on copper, iron, and rhodium have shown promise in expanding the synthetic utility of this reagent.

Copper-Catalyzed Amino Oxygenation of Alkenes Utilizing Propenyl Trifluoroborates

Copper-catalyzed reactions have gained prominence for their ability to facilitate a range of transformations, including alkene difunctionalization. nih.gov The copper-catalyzed aminooxygenation of alkenes is a powerful method for the synthesis of vicinal amino alcohols and their derivatives, which are valuable building blocks in medicinal chemistry. nih.gov This reaction involves the simultaneous addition of a nitrogen and an oxygen moiety across a double bond. nih.gov

The mechanism of these reactions is thought to proceed through an aminocupration step, where a copper-nitrogen species adds across the alkene. nih.gov This can occur via either an inner-sphere (cis-aminocupration) or outer-sphere (trans-aminocupration) pathway. The resulting organocopper intermediate is then trapped by an oxygen source. nih.gov While direct examples utilizing this compound in this specific transformation are not extensively detailed, the principles of copper catalysis suggest potential applications. Organotrifluoroborates are known to participate in various copper-catalyzed or -mediated processes, and their integration into alkene aminooxygenation protocols represents an area for further investigation.

Iron and Rhodium Catalysis in Reactions with this compound

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. Iron-catalyzed cross-couplings of alkenyl nucleophiles with alkyl electrophiles have been developed and are noted for their ability to proceed under mild conditions. acs.org Similar to nickel, iron catalysts are effective in suppressing β-hydride elimination, making them suitable for reactions involving secondary alkyl halides. nih.gov The proposed mechanisms for iron-catalyzed cross-couplings often involve radical pathways, analogous to those suggested for nickel.

Rhodium catalysis offers unique reactivity patterns, particularly in C-H activation and annulation reactions. nih.gov While this compound itself is a specific reagent, related compounds like potassium vinyltrifluoroborate have been successfully employed in Rh(III)-catalyzed annulations with benzamide (B126) derivatives. nih.gov This reaction proceeds via ortho C-H activation of the benzamide, followed by insertion of the alkene from the vinyltrifluoroborate and subsequent annulation to form tetrahydroisoquinolone structures. nih.gov This reactivity demonstrates the potential for rhodium catalysts to engage organotrifluoroborates in complex bond-forming cascades, suggesting that this compound could be a viable substrate in similar C-H functionalization reactions.

Table 2: Summary of Other Transition Metal-Catalyzed Reactions
Metal CatalystReaction TypeRole of OrganotrifluoroborateKey Features
CopperAlkene Aminooxygenation nih.govnih.govPotential propenyl source (by analogy)Forms vicinal amino-alcohol derivatives.
IronCross-coupling with alkyl electrophiles nih.govacs.orgAlkenyl nucleophileLow-cost catalyst, effective for secondary alkyl halides.
RhodiumC-H Activation / Annulation nih.govAlkene partner (by analogy with vinyltrifluoroborate)Builds complex heterocyclic structures.

Non-Catalytic Transformations and Electrophilic Activation of this compound

This compound, a member of the versatile family of organotrifluoroborate salts, is predominantly utilized in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. Its stability in air and moisture makes it a convenient and storable reagent. However, its reactivity in non-catalytic transformations and its activation towards electrophiles without the aid of a metal catalyst present a distinct area of its chemical profile. While specific literature on the non-catalytic electrophilic reactions of this compound is limited, the general reactivity of organotrifluoroborates provides insights into its potential transformations.

Organotrifluoroborates are known to be less nucleophilic than their corresponding boronic acids or esters due to the tetracoordinate nature of the boron atom. The strong electron-withdrawing effect of the three fluorine atoms further tempers the nucleophilicity of the organic moiety. Consequently, for these compounds to react with electrophiles in the absence of a catalyst, activation is often necessary. This can be achieved through hydrolysis to the more reactive boronic acid or through interaction with Lewis acids.

One of the fundamental non-catalytic reactions that organoboron compounds, including organotrifluoroborates, can undergo is protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Protodeboronation is often considered an undesired side reaction in catalytic cross-coupling but can be a deliberate transformation. For alkenyltrifluoroborates, this reaction can be facilitated by acidic conditions. The mechanism generally involves the protonation of the double bond or interaction of an acid with the trifluoroborate group, leading to the cleavage of the C-B bond. The stability of this compound to protodeboronation is one of its advantageous properties, but under sufficiently acidic conditions, this process can occur.

The electrophilic activation of this compound can also be envisaged through the use of strong Lewis acids. A Lewis acid could coordinate to one of the fluorine atoms, increasing the electrophilicity of the boron atom and potentially weakening the C-B bond, making the propenyl group more susceptible to transfer to an electrophile. However, detailed studies on such non-catalytic, Lewis acid-mediated transfers for this specific compound are not extensively documented.

In the context of electrophilic reactions at the double bond, the electron-donating character of the boronate group can influence the reactivity. However, direct, non-catalyzed electrophilic additions to the double bond of alkenyltrifluoroborates are not commonly reported, as the focus has been on the transfer of the entire alkenyl group in coupling reactions.

The table below summarizes the potential non-catalytic transformations and electrophilic activations of this compound based on the general reactivity of organotrifluoroborates. It is important to note that specific experimental data for these reactions with this compound is scarce in the literature.

Transformation/ActivationReagent/ConditionPotential Product(s)Mechanistic Insight
Protodeboronation Strong Aqueous Acid (e.g., HCl, H₂SO₄)PropeneCleavage of the C-B bond, replaced by a C-H bond.
Hydrolysis Aqueous Acid or Basetrans-1-Propenylboronic acidEquilibrium process, forming the corresponding boronic acid.
Lewis Acid Activation Strong Lewis Acid (e.g., BF₃·OEt₂)Activated ComplexCoordination of the Lewis acid to a fluorine atom, enhancing the reactivity of the C-B bond.

Further research into the non-catalytic reactivity of this compound is needed to fully elucidate its reaction pathways and potential synthetic applications beyond the realm of transition-metal catalysis.

Applications of Potassium Trans 1 Propenyltrifluoroborate in Complex Organic Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The strategic incorporation of the trans-1-propenyl moiety is a key step in the synthesis of several biologically active molecules. Potassium trans-1-propenyltrifluoroborate serves as an effective nucleophilic partner in Suzuki-Miyaura coupling reactions to achieve this transformation.

A notable application of this compound is in the first total synthesis of Ampullosine, a unique 3-methylisoquinoline (B74773) alkaloid. chem-station.com The synthesis of the related permethylampullosine also utilized this reagent. chem-station.com The key step involved a palladium-catalyzed Suzuki-Miyaura reaction to install the three-carbon chain required for the formation of the 3-methylpyridine (B133936) ring of the isoquinoline (B145761) core. chem-station.com

In this synthesis, a triflate precursor was coupled with this compound to yield the corresponding (E)-propenyl-substituted intermediate, methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d] chem-station.comnih.govdioxine-7-carboxylate. chem-station.comsigmaaldrich.com This reaction proceeded in good yield and with high stereoselectivity, preserving the trans configuration of the double bond. chem-station.com The successful installation of the propenyl group was crucial for the subsequent steps leading to the formation of the isoquinoline skeleton. chem-station.com

Table 1: Suzuki-Miyaura Coupling for the Synthesis of an Ampullosine Intermediate chem-station.com

Reactant 1Reactant 2CatalystLigandBaseSolventTemperatureTimeProduct
Methyl (E)-2,2-dimethyl-5-(((trifluoromethyl)sulfonyl)oxy)-4H-benzo[d] chem-station.comnih.govdioxine-7-carboxylateThis compoundPdCl2(PPh3)2DavePhosCs2CO3THF/H2O80 °C24 hMethyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d] chem-station.comnih.govdioxine-7-carboxylate

A comprehensive review of the available scientific literature did not yield specific examples of the application of this compound in the total synthesis of the complex thiopeptide antibiotic Thiostrepton or its fragments. The total synthesis of Thiostrepton is a significant challenge in organic chemistry, and various synthetic strategies have been developed to construct its intricate architecture, which includes multiple thiazole (B1198619) and dehydroalanine (B155165) residues. nih.gov While organotrifluoroborates are utilized in the synthesis of peptide fragments, no documented use of the trans-1-propenyl variant for Thiostrepton was found. nih.gov

Access to Substituted Alkenes and Olefinic Scaffolds

This compound is a valuable tool for the stereoselective synthesis of various substituted alkenes and olefinic scaffolds, which are important structural motifs in many organic molecules.

The stereoselective synthesis of trisubstituted conjugated dienes can be achieved through a one-pot sequential Suzuki-Miyaura cross-coupling reaction. nih.gov This methodology utilizes 1,1-dibromoalkenes as a starting point, which undergo two successive palladium-catalyzed couplings with different organotrifluoroborates. nih.gov While the reported examples often use a variety of alkenyltrifluoroborates, the principles can be directly applied to this compound to introduce a stereodefined (E)-propenyl group as one of the substituents on the diene system. The use of potassium organotrifluoroborates in this context is advantageous due to their stability and ease of handling compared to other organoboron reagents. nih.gov

The reaction sequence involves the initial coupling of an alkenyltrifluoroborate with the 1,1-dibromoalkene, followed by the in-situ coupling of a second organotrifluoroborate, such as an alkyltrifluoroborate. nih.gov This one-pot procedure is highly efficient and provides the desired trisubstituted conjugated dienes in excellent yields and with high stereoselectivity. nih.gov

This compound can be employed in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides to produce the corresponding vinyl-substituted derivatives. This reaction provides a straightforward method for the introduction of a propenyl group onto aromatic and heteroaromatic rings. The general reactivity of potassium alkenyltrifluoroborates in such couplings is well-established. organic-chemistry.org For instance, the closely related potassium vinyltrifluoroborate has been extensively used for the vinylation of aryl and heteroaryl electrophiles. nih.govorganic-chemistry.orgnih.gov These reactions typically proceed with a palladium catalyst and a suitable base, and they tolerate a wide range of functional groups. nih.gov The stereochemistry of the alkenyltrifluoroborate is generally retained throughout the reaction, meaning that the use of this compound leads to the formation of the corresponding (E)-propenyl-substituted arene or heterocycle.

The synthesis of (E)-propenyl-substituted intermediates is a common application of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction. As demonstrated in the total synthesis of Ampullosine, this reagent allows for the efficient and stereoselective installation of the (E)-propenyl group onto a variety of substrates. chem-station.com The resulting (E)-propenyl-substituted compounds can then be further elaborated into more complex molecular structures. The stability and ease of handling of this compound make it a preferred reagent for this purpose in many synthetic campaigns. wikipedia.org

Development of Advanced Materials and Functional Molecules

This compound has emerged as a versatile and valuable reagent in the synthesis of complex organic molecules, contributing to the development of advanced materials and functional molecules with significant potential in various scientific and therapeutic fields. Its stability, ease of handling, and reactivity in cross-coupling reactions make it an attractive building block for creating intricate molecular architectures.

Precursors for Drug Delivery Systems (e.g., Anethole (B165797) Dithiolethione-NH2)

While the use of this compound is noted in the synthesis of anethole dithiolethione-NH2, detailed scientific literature outlining the specific reaction pathways and methodologies for this transformation is not extensively available. vulcanchem.com Anethole dithiolethione itself is a compound that has been investigated for its ability to increase glutathione (B108866) levels, which plays a role in protecting against oxidative stress. nih.govresearchgate.netidealpublication.in The functionalization of anethole dithiolethione with an amino group (NH2) suggests a potential application as a precursor for drug delivery systems, where the amino group can serve as a handle for attaching therapeutic agents or targeting moieties. However, the precise role and advantages of employing this compound in this specific synthesis require further elucidation in peer-reviewed scientific literature.

Building Blocks for Borazaronaphthalene Derivatives

A significant application of this compound is in the synthesis of 2,1-borazaronaphthalene derivatives. nih.gov These compounds are of interest due to their unique electronic and structural properties, which are analogous to naphthalenes. The palladium-catalyzed cross-coupling reaction between 2-(chloromethyl)-2,1-borazaronaphthalene and this compound provides a direct method to introduce an allyl group at the boron atom of the borazaronaphthalene core. nih.gov

This synthetic strategy allows for the rapid elaboration and functionalization of the 2,1-borazaronaphthalene scaffold. nih.gov The reaction has been optimized through high-throughput experimentation, identifying effective catalyst systems and reaction conditions to achieve high yields. nih.gov For instance, the coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with this compound, using a palladium catalyst, has been shown to produce the desired B-allyl-substituted azaborine in excellent yield. nih.gov A key finding is the complete retention of the trans configuration of the propenyl group during the cross-coupling process. nih.gov

Reactant 1Reactant 2Catalyst SystemProductYieldReference
2-(chloromethyl)-2,1-borazaronaphthaleneThis compoundPd2dba3, t-Bu2MeP·HBF4, K2CO32-(trans-1-propenyl)-2,1-borazaronaphthalene91% nih.gov
2-(chloromethyl)-2,1-borazaronaphthalenePotassium cis-1-propenyltrifluoroborateNot specified2-(cis-1-propenyl)-2,1-borazaronaphthalene82% nih.gov

This table presents data on the palladium-catalyzed cross-coupling reactions to synthesize substituted 2,1-borazaronaphthalenes.

The ability to introduce a variety of substituents onto the borazaronaphthalene core using different potassium alkenyltrifluoroborates opens up avenues for creating a library of novel azaborine compounds with tailored properties for materials science applications. nih.gov

Synthesis of Smurf-1 Inhibitors

This compound serves as a key reagent in the synthesis of a class of carboxamide derivatives that act as inhibitors of Smurf-1 (Smad ubiquitination regulatory factor 1). bldpharm.com Smurf-1 is an E3 ubiquitin ligase that plays a role in various cellular processes, and its inhibition is a therapeutic strategy for conditions such as pulmonary arterial hypertension. bldpharm.com

In a specific synthetic route, this compound is coupled with an ethyl 5-bromo-4-methylisoxazole-3-carboxylate intermediate. bldpharm.com This reaction is a Suzuki-Miyaura cross-coupling, a powerful carbon-carbon bond-forming reaction.

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)·DCM adduct, and a base, like triethylamine (B128534), in a suitable solvent system. bldpharm.com The propenyl group from the trifluoroborate salt is transferred to the isoxazole (B147169) ring, forming a key intermediate in the synthesis of the final Smurf-1 inhibitor. bldpharm.com

Reactant 1Reactant 2CatalystBaseProductReference
Ethyl 5-bromo-4-methylisoxazole-3-carboxylateThis compoundPdCl2(dppf)·DCM adductTriethylamineEthyl 4-methyl-5-(trans-1-propenyl)isoxazole-3-carboxylate bldpharm.com

This table outlines the key components in the synthesis of a Smurf-1 inhibitor intermediate using this compound.

This application highlights the utility of this compound in medicinal chemistry for the construction of complex heterocyclic compounds with defined biological activity. bldpharm.com

Advanced Catalytic Systems and Methodological Innovations

High-Throughput Experimentation (HTE) for Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of reaction conditions in modern organic synthesis. nih.govdomainex.co.uk This is particularly true for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. HTE allows for the simultaneous screening of numerous variables, including catalysts, ligands, bases, and solvents, to identify the optimal conditions for a specific transformation in a much shorter timeframe than traditional methods. nih.govrsc.org

In the context of cross-coupling reactions involving Potassium trans-1-propenyltrifluoroborate, HTE can be employed to fine-tune the reaction parameters to maximize yield and minimize side products. For instance, a typical HTE workflow would involve setting up a 96-well plate with an array of different palladium catalysts, phosphine (B1218219) ligands, and bases. nih.gov The progress of each reaction can be monitored using techniques like UPLC-MS to generate a "heatmap" of the most successful conditions. domainex.co.uk This data-driven approach accelerates the discovery of robust and efficient protocols for the coupling of this compound with various organic halides. nih.govnih.gov

Table 1: Illustrative HTE Screening for Suzuki-Miyaura Coupling of this compound

WellCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
A1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene (B28343)/H₂O85
A2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene/H₂O92
B1PdCl₂(dppf) (2)-K₂CO₃THF/H₂O78
B2PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O88

This is a representative data table. Actual results may vary.

Design and Synthesis of Novel Ligands for Enhanced Catalytic Efficiency and Selectivity

The performance of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction is critically dependent on the nature of the ancillary ligand. chemrxiv.org The design and synthesis of novel ligands are therefore a key area of research aimed at improving catalytic efficiency and selectivity. For the coupling of this compound, the ideal ligand should promote the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Recent advancements in this area include the development of sterically hindered and electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs). nih.govnih.gov These ligands can stabilize the palladium center and facilitate the activation of challenging substrates. Data-driven and computational approaches, such as virtual ligand-assisted screening, are also being used to rationally design ligands with optimal electronic and steric properties for specific applications. chemrxiv.orgchemrxiv.orgrsc.org The goal is to create more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. rsc.org

Table 2: Effect of Different Ligands on the Cross-Coupling of this compound

LigandCatalyst SystemReaction ConditionsYield (%)
PPh₃PdCl₂THF/H₂O, Cs₂CO₃, 70 °C75
XPhosPd(OAc)₂Toluene/H₂O, K₃PO₄, 100 °C95
SPhosPd₂(dba)₃n-Butanol, K₃PO₄, 100 °C93

This is a representative data table. Actual results may vary.

Aqueous Media and Green Chemistry Approaches in Cross-Coupling Methodologies

The principles of green chemistry encourage the use of environmentally benign solvents, and water is an ideal choice due to its low cost, non-toxicity, and non-flammability. The inherent stability of potassium organotrifluoroborates, including this compound, to air and moisture makes them exceptionally well-suited for Suzuki-Miyaura reactions conducted in aqueous media. longdom.org

Performing these cross-coupling reactions in water or aqueous-organic solvent mixtures can offer several advantages. It can simplify product isolation, as the inorganic byproducts are often water-soluble. researchgate.net Furthermore, the use of water can sometimes enhance reaction rates and selectivities. The development of water-soluble catalysts and ligands has further expanded the scope of aqueous Suzuki-Miyaura couplings. These green chemistry approaches are not only environmentally responsible but can also lead to more efficient and economical synthetic processes. researchgate.net

One-Pot Methodologies and Cascade Reactions Incorporating this compound

For example, a one-pot process could involve the in-situ formation of an organic halide followed by its immediate cross-coupling with this compound. researchgate.net Similarly, this organotrifluoroborate can be incorporated into cascade reactions where the initial cross-coupling product undergoes a subsequent transformation, such as a cyclization or another bond-forming reaction. The ability to integrate the Suzuki-Miyaura coupling of this compound into these elegant and efficient synthetic strategies opens up new avenues for the rapid construction of complex molecular architectures. nih.gov

Stereochemical Control and Selectivity in Reactions Involving Potassium Trans 1 Propenyltrifluoroborate

Diastereoselective Approaches in Synthesis

Potassium trans-1-propenyltrifluoroborate and its close analogs, such as potassium (E)-crotyltrifluoroborate, are effective reagents in diastereoselective carbon-carbon bond-forming reactions, particularly in the addition to chiral aldehydes and ketones. The inherent geometry of the trifluoroborate reagent plays a crucial role in influencing the stereochemical outcome of the reaction, often leading to the preferential formation of one diastereomer over another.

In the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), potassium (E)-crotyltrifluoroborate reacts with aldehydes to produce homoallylic alcohols with a high degree of diastereoselectivity. organic-chemistry.orgresearchgate.net The reaction typically proceeds through a Zimmerman-Traxler-type transition state, where the relative orientation of the aldehyde substituent and the incoming crotyl group dictates the stereochemistry of the newly formed chiral centers. For instance, the reaction of potassium (E)-crotyltrifluoroborate with 4-nitrobenzaldehyde (B150856) has been shown to selectively yield the anti-homoallylic alcohol in a 96:4 anti:syn ratio. nih.gov

This substrate-controlled diastereoselectivity has been exploited in the synthesis of complex molecules with multiple stereocenters. For example, the crotylation of β-branched α-methylaldehydes with potassium (E)-crotyltrifluoroborate has been utilized for the diastereoselective construction of stereotriads containing consecutive methyl, hydroxy, and methyl substituents. nih.gov

EntryAldehydeReagentCatalyst/AdditiveDiastereomeric Ratio (anti:syn)Yield (%)
14-NitrobenzaldehydePotassium (E)-crotyltrifluoroborate18-Crown-696:4High
2BenzaldehydePotassium (E)-crotyltrifluoroborateBF3·OEt2>95:595
3CyclohexanecarboxaldehydePotassium (E)-crotyltrifluoroborateBF3·OEt2>95:592

Regioselective Functionalization Strategies

The regioselectivity of reactions involving this compound is a critical consideration, particularly in palladium-catalyzed cross-coupling reactions with substrates bearing multiple reactive sites. The outcome of such reactions is often dictated by a combination of electronic and steric factors, as well as the nature of the catalyst and reaction conditions.

In the cross-coupling of dihaloarenes or dihalopyridines, for instance, the selective functionalization at one position over another can be achieved by carefully tuning the reaction parameters. While specific studies on the regioselective cross-coupling of this compound with such substrates are not extensively detailed, the principles governing the reactivity of similar organotrifluoroborates can be applied. Generally, the oxidative addition of the palladium catalyst is favored at the more electron-deficient or less sterically hindered position of the electrophile.

Furthermore, rhodium(III)-catalyzed annulations of benzamide (B126) derivatives with potassium vinyltrifluoroborate have demonstrated complementary regioselectivity compared to other alkenes in similar reactions. nih.gov This suggests that the choice of the organotrifluoroborate reagent can influence the regiochemical outcome of C-H activation and subsequent insertion reactions.

Enantioselective Methodologies Utilizing Chiral Auxiliaries or Catalysts

The development of enantioselective transformations using this compound and other organotrifluoroborates is an area of active research. By employing chiral auxiliaries or, more commonly, chiral catalysts, it is possible to control the absolute stereochemistry of the products formed.

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents, including potassium aryltrifluoroborates, to α,β-unsaturated enones is a well-established method for the synthesis of chiral β-substituted ketones. nih.govbeilstein-journals.org The use of a chiral ligand, such as a chiral diene or a phosphoramidite, in conjunction with a rhodium precursor, generates a chiral catalytic species that can effectively discriminate between the two enantiotopic faces of the enone, leading to the formation of the product with high enantiomeric excess. While specific examples detailing the use of this compound in this context are limited, the general applicability of this methodology to a range of organotrifluoroborates suggests its potential.

Computational and Theoretical Perspectives on Potassium Trans 1 Propenyltrifluoroborate Reactivity

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the reaction pathways and energy profiles of reactions involving potassium trans-1-propenyltrifluoroborate. These calculations allow for the determination of the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. By plotting these energies along the reaction coordinate, a detailed energy profile can be constructed, revealing the activation energies and thermodynamics of each step.

For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, a common application for potassium alkenyltrifluoroborates, DFT calculations can elucidate the intricate steps of the catalytic cycle. organic-chemistry.org This includes the oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation involving the trifluoroborate, and the final reductive elimination to yield the cross-coupled product.

A hypothetical energy profile for the transmetalation step in a Suzuki-Miyaura coupling of this compound with an aryl halide is presented below. This step is often considered rate-determining and involves the transfer of the propenyl group from boron to the palladium center.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex[Pd(II)(Ar)(L)₂]⁺ + [CH₃CH=CHBF₃]⁻0.0
Transition State (TS)Bridging propenyl group between B and Pd+15.2
Product Complex[Pd(II)(Ar)(CH=CHCH₃)(L)₂] + BF₃-5.8

This table presents hypothetical DFT-calculated relative energies for the key species in the transmetalation step. The values are illustrative and would vary with the specific aryl halide, ligands (L), and computational method.

Modeling of Transition States and Reactive Intermediates in Catalytic Cycles

The precise modeling of transition states (TS) and reactive intermediates is crucial for understanding the kinetics and mechanism of a catalytic reaction. For the reactions of this compound, computational modeling can provide detailed three-dimensional structures of these transient species, which are often difficult to characterize experimentally.

In a palladium-catalyzed reaction, the geometry of the transition state for the transmetalation step can reveal important details about the transfer of the propenyl group. For example, calculations can determine whether the transfer occurs through a concerted mechanism with a four-membered ring-like transition state or a more stepwise process. The bond lengths and angles in the calculated TS structure provide evidence for the degree of bond formation and bond breaking at this critical point in the reaction.

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
Pd-C (propenyl)> 3.52.352.05
B-C (propenyl)1.601.95> 3.5
Pd-B> 4.02.80> 4.0

This interactive table showcases hypothetical bond length changes during the transmetalation step, derived from computational modeling. These values are representative and highlight the bond-making and bond-breaking processes.

Prediction of Reactivity and Selectivity Profiles Based on Electronic and Steric Factors

Computational chemistry offers powerful tools to predict how the electronic and steric properties of this compound and its reaction partners influence reactivity and selectivity. By systematically modifying the structure of the reactants in silico, the impact of these factors can be quantified.

Electronic Factors: The electronic nature of the trans-1-propenyl group, with its methyl substituent, can be compared to other alkenyltrifluoroborates. The methyl group is weakly electron-donating, which can influence the nucleophilicity of the double bond and the polarization of the C-B bond. Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the atoms of the propenyl group, providing a quantitative measure of these electronic effects.

Steric Factors: The steric hindrance introduced by the methyl group in the trans configuration can affect the approach of the substrate to the catalyst. Steric maps and quantitative measures of steric bulk, such as Tolman's cone angle for ligands or similar descriptors for substrates, can be computationally generated. These analyses can predict, for example, which facial orientation of the propenyl group is preferred during the transmetalation step, thus influencing the stereochemical outcome of the reaction.

Substituent on AlkenyltrifluoroborateCalculated Nucleophilicity IndexPredicted Relative Reaction Rate
-H (vinyl)2.851.0
-CH₃ (trans-1-propenyl)2.951.2
-Ph (styrenyl)3.101.5

This table provides a hypothetical comparison of the calculated nucleophilicity and predicted relative reactivity for different potassium alkenyltrifluoroborates in a typical cross-coupling reaction. The values are for illustrative purposes to show the expected trend based on electronic effects.

Elucidation of Ligand-Substrate Interactions and Catalyst Turnover Mechanisms

The ligands coordinated to the metal catalyst play a critical role in determining the efficiency and selectivity of reactions involving this compound. Computational studies can elucidate the non-covalent interactions between the ligands and the trifluoroborate substrate, which can be crucial for substrate recognition and the stabilization of transition states.

For example, in a palladium-catalyzed Suzuki-Miyaura reaction, phosphine (B1218219) ligands are commonly used. acs.org DFT calculations can model the entire catalytic cycle with different phosphine ligands to understand their influence. The calculations can reveal how the electronic properties (e.g., electron-donating or -withdrawing nature) and steric bulk of the ligands affect the energies of the intermediates and transition states. This allows for a rational design of ligands to optimize the reaction.

Challenges and Future Research Directions in Potassium Trans 1 Propenyltrifluoroborate Chemistry

Development of More Sustainable and Cost-Effective Synthetic Methods for the Compound Itself

The prevalent methods for synthesizing potassium alkenyltrifluoroborates, including the trans-1-propenyl variant, typically involve the hydroboration of the corresponding alkyne followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). While effective, these methods present opportunities for improvement in terms of sustainability and cost.

Future research should focus on several key areas:

Atom Economy: Current syntheses often utilize borane (B79455) reagents that are not fully incorporated into the final product. Developing catalytic routes that improve atom economy would reduce waste and cost.

Greener Solvents and Reagents: The reliance on traditional organic solvents could be mitigated by exploring syntheses in greener alternatives like water, ionic liquids, or bio-based solvents. Furthermore, replacing stoichiometric reagents with catalytic alternatives would significantly enhance the sustainability profile.

Alternative Boron Sources: While KHF₂ is relatively inexpensive, investigating more direct and efficient methods from alternative boron sources could streamline the synthesis. nih.gov For instance, developing a one-pot process directly from propylene (B89431) or related feedstocks would represent a significant advancement.

A comparative analysis of potential synthetic improvements is presented below.

Current Method Potential Improvement Sustainability/Cost Impact
Stoichiometric hydroborationCatalytic hydroborationReduced waste, potentially milder conditions.
Use of organic solvents (e.g., THF)Synthesis in aqueous media or bio-solventsReduced VOC emissions, improved safety.
Multi-step synthesis from alkyneOne-pot synthesis from alkene feedstockReduced purification steps, lower energy consumption.
Use of KHF₂ post-hydroborationDirect borylation methodsSimplified procedure, potentially lower reagent cost.

Achieving these goals will make potassium trans-1-propenyltrifluoroborate more accessible for large-scale industrial applications and academic research.

Expansion of Reaction Scope to Underexplored Substrates and Novel Electrophiles

The majority of reported applications for this compound involve palladium-catalyzed Suzuki-Miyaura couplings with conventional electrophiles like aryl and vinyl halides or triflates. acs.orgorganic-chemistry.org While foundational, this represents only a fraction of its potential reactivity. A significant challenge lies in expanding the scope of this reagent to include less reactive or more complex electrophilic partners.

Recent studies have shown promise in this area. For example, successful couplings have been demonstrated with 2-chloroacetates and 2-chloroacetamides, providing stereocontrolled access to β,γ-unsaturated esters and amides. nih.gov Another notable extension is the reaction with 2-(chloromethyl)-2,1-borazaronaphthalenes, which opens pathways to novel boron-containing heterocyclic compounds. sigmaaldrich.com

Future research should systematically explore reactions with a wider array of electrophiles:

Alkyl Electrophiles: While nickel catalysis has enabled the coupling of some alkenyltrifluoroborates with alkyl halides, further development is needed to broaden the substrate scope and functional group tolerance for the trans-1-propenyl variant. acs.orgnih.gov

Acyl and Carbonyl Electrophiles: Developing protocols for the direct acylation or addition to carbonyl compounds would provide new routes to valuable ketone and alcohol motifs.

Unactivated Electrophiles: Exploring couplings with traditionally less reactive electrophiles, such as aryl chlorides or mesylates, under more efficient catalytic conditions remains a key objective. acs.org

The table below summarizes the current and potential scope of electrophiles for this reagent.

Electrophile Class Current Status Future Direction Potential Products
Aryl/Vinyl Halides & TriflatesWell-established (Pd-catalyzed) researchgate.netfigshare.comOptimization for challenging substrates.Substituted styrenes, dienes.
Activated Alkyl HalidesDemonstrated (e.g., chloroacetates) nih.govGeneral methods for primary/secondary alkyl halides.Functionalized alkenes.
Heteroaromatic HalidesFeasible (Pd-catalyzed) organic-chemistry.orgBroader scope of heterocycles.Propenylated heterocycles.
Acyl ChloridesLargely unexploredDevelopment of direct acylation protocols.α,β-Unsaturated ketones.

Integration into Asymmetric Catalysis for the Synthesis of Enantiopure Products

A significant frontier in the chemistry of this compound is its application in asymmetric catalysis. Currently, there is a notable lack of research demonstrating the use of this specific reagent to generate chiral molecules with high enantioselectivity. The propenyl group is a common structural motif in many natural products and pharmaceuticals, making the development of such methodologies highly desirable.

Future research efforts should be directed towards:

Asymmetric Conjugate Addition: Designing catalytic systems (e.g., using rhodium or copper catalysts with chiral ligands) that enable the enantioselective 1,4-addition of the trans-1-propenyl group to prochiral Michael acceptors like enones or unsaturated esters.

Allylic Alkylation: Developing asymmetric allylic alkylation reactions where the propenyltrifluoroborate acts as a nucleophile to form chiral products.

Multi-component Reactions: Integrating the reagent into catalytic, multi-component reactions that can construct multiple stereocenters in a single step.

The successful implementation of these strategies would elevate this compound from a simple coupling partner to a sophisticated tool for the construction of complex, enantiopure molecules.

Exploration of New Catalytic Paradigms Beyond Palladium and Nickel Systems

While palladium and, to a lesser extent, nickel catalysts have dominated the cross-coupling chemistry of organotrifluoroborates, there is a growing need to explore alternative catalytic systems. acs.orgnih.gov This drive is motivated by the high cost and potential toxicity of palladium, as well as the opportunity to unlock novel reactivity patterns with other metals or catalytic platforms.

Promising future directions include:

First-Row Transition Metals: Investigating catalysts based on more abundant and less toxic metals like iron and copper. While some progress has been made with iron-catalysis for other organoboron reagents, dedicated systems for potassium alkenyltrifluoroborates are needed. acs.org

Photoredox Catalysis: Organotrifluoroborates are excellent precursors for radical species under photoredox conditions. nih.gov The single-electron transfer (SET) pathway enabled by visible-light catalysis can facilitate couplings that are challenging under traditional two-electron mechanisms. rsc.orgacs.org Developing dual catalytic systems, combining a photoredox catalyst with a transition metal, could open up entirely new reaction manifolds for this compound. nih.gov

Metal-Free Catalysis: Exploring metal-free reaction conditions, potentially leveraging photoredox catalysis with organic dyes, offers a highly sustainable approach to forming C-C bonds. acs.orgwinthrop.edu

Catalytic System Current Status for Alkenyltrifluoroborates Future Research Focus
PalladiumDominant, well-understood. organic-chemistry.orgLowering catalyst loading, milder conditions.
NickelEmerging, effective for alkyl electrophiles. acs.orgnih.govStereospecific reactions, broader substrate scope.
Copper/IronLargely underexplored.Development of robust and general catalyst systems.
Photoredox/Dual CatalysisDemonstrated for general organotrifluoroborates. nih.govacs.orgApplication to trans-1-propenyl variant for novel transformations.

Applications in Emerging Fields such as Chemical Biology and Materials Science

The unique properties of the organotrifluoroborate moiety—stability in aqueous media and unique reactivity—make it an attractive functional group for applications beyond traditional organic synthesis. longdom.org The exploration of this compound in fields like chemical biology and materials science is still in its early stages but holds considerable promise.

Chemical Biology: The stability of the trifluoroborate group to aqueous conditions makes it suitable for bioconjugation and the synthesis of biologically active molecules. Documented applications include its use in the synthesis of anethole (B165797) dithiolethione-NH₂ (ADT-NH₂), a precursor for a hydrogen sulfide (B99878) (H₂S) delivery system for potential therapeutic use. sigmaaldrich.com It has also been used as a key intermediate in the total synthesis of the alkaloid ampullosine. sigmaaldrich.com Future work could focus on incorporating the trans-1-propenyltrifluoroborate group into peptides or probes for PET imaging, leveraging the C-B bond as a stable anchor point for late-stage functionalization.

Materials Science: In materials science, the ability to predictably install functional groups is paramount. This compound has been used to synthesize allyl borazaronaphthalenes, which are heterocyclic analogues of naphthalene (B1677914) with unique photophysical properties. sigmaaldrich.comnih.gov These compounds are of interest for the development of novel organic electronic materials. Research could be expanded to incorporate the trans-1-propenyl group into polymer backbones or side chains via polymerization of appropriately functionalized monomers, creating materials with tailored electronic or physical properties. The development of polymers containing potassium acyltrifluoroborates for post-polymerization modification highlights the potential of this functional class in creating advanced materials. nih.gov

Field Current Application Example Future Research Direction
Chemical BiologySynthesis of a drug-H₂S delivery system precursor. sigmaaldrich.comDevelopment of bioconjugation tags, PET imaging agents.
Materials ScienceSynthesis of allyl borazaronaphthalenes. sigmaaldrich.comIncorporation into polymers, synthesis of organic semiconductors.

By addressing these challenges and exploring these new directions, the scientific community can unlock the full potential of this compound, transforming it into an even more powerful tool for innovation across the chemical sciences.

Conclusion

Summary of Key Advancements in the Chemistry of Potassium trans-1-propenyltrifluoroborate

The chemistry of potassium organotrifluoroborates, including this compound, has marked a significant evolution in the field of organic synthesis. A pivotal advancement lies in their establishment as exceptionally stable and versatile nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.govupenn.edu Unlike their predecessors, such as boronic acids, organotrifluoroborates exhibit remarkable stability towards air and moisture, allowing for indefinite storage and easier handling. nih.govresearchgate.netupenn.edu This inherent stability has broadened the scope of their application, as the robust carbon-boron bond remains intact during the modification of other functional groups within the molecule. upenn.edubohrium.com

This compound has been specifically utilized as a key substrate in palladium-catalyzed reactions to synthesize complex organic molecules. sigmaaldrich.com Research has demonstrated its role in preparing intermediates for alkaloids like ampullosine and in the synthesis of drug delivery systems. sigmaaldrich.com The development of advanced catalytic systems and optimized reaction conditions has further enhanced the efficiency and functional group tolerance of these coupling reactions. longdom.orgorganic-chemistry.org These advancements have solidified the role of organotrifluoroborates as practical, reliable, and often superior alternatives to other organoboron reagents, providing chemists with a powerful tool for constructing carbon-carbon bonds with high stereospecificity and in good to excellent yields. organic-chemistry.orgscholarsportal.info

PropertyData
Chemical Formula C₃H₅BF₃K
Molecular Weight 147.98 g/mol
Appearance Solid
Melting Point 81-85 °C
CAS Number 804565-39-7
InChI Key RLDWVFWDURMTAV-SQQVDAMQSA-N

Outlook on its Continued Impact on Organic Synthesis and Related Scientific Disciplines

The trajectory of this compound and the broader class of organotrifluoroborates points towards an expanding and enduring impact on organic synthesis and interconnected fields. longdom.org These reagents are no longer considered mere curiosities but are now indispensable for the efficient construction of complex molecular frameworks. longdom.orgacs.org Future research is expected to focus on the development of novel, more sustainable catalyst systems, including those based on non-precious metals, to further improve the environmental and economic viability of these reactions. longdom.org

The versatility of organotrifluoroborates is anticipated to drive innovation in medicinal chemistry, where they facilitate the synthesis of new pharmaceuticals and biologically active compounds. nih.govlongdom.org Their utility also extends significantly into material science for the design and creation of advanced functional materials such as polymers, molecular probes, and organic electronics. longdom.org As chemists continue to explore new mechanistic pathways and expand the synthetic repertoire of these reagents, organotrifluoroborates are poised to unlock more efficient and flexible strategies for molecular design. acs.orgnih.gov Their continued application will undoubtedly accelerate progress in drug discovery, materials science, and the fundamental art of molecule building, solidifying their role as a cornerstone of modern synthetic chemistry. longdom.org

Q & A

Q. What are the primary synthetic applications of potassium trans-1-propenyltrifluoroborate in organic chemistry?

this compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly for introducing propenyl groups into aromatic or heteroaromatic systems. This is critical in synthesizing pharmaceuticals, agrochemicals, and complex organic intermediates. Methodologically, the reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous conditions to prevent hydrolysis of the trifluoroborate salt . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature can significantly impact yield and stereoselectivity.

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and must be stored in a desiccator under inert gas (e.g., argon) at 2–8°C. Prior to use, it should be dried under vacuum to remove adsorbed water. Handling in a glovebox or under nitrogen flow is recommended to prevent decomposition. Safety protocols include using gloves, eye protection, and avoiding contact with acids, which may release toxic boron trifluoride (BF₃) gas .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H, ¹¹B, and ¹⁹F NMR spectroscopy to confirm structure and purity (e.g., ¹⁹F NMR signals near -135 ppm for BF₃ groups).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • X-ray crystallography for solid-state structure elucidation (if crystalline).
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this reagent?

Discrepancies often arise from palladium catalyst selection , ligand effects, or trace moisture. Systematic optimization should include:

  • Screening ligands (e.g., SPhos vs. XPhos) to enhance catalytic activity.
  • Using Dean-Stark traps or molecular sieves to exclude water.
  • Monitoring reaction progress via TLC or GC-MS to identify side products (e.g., homocoupling or protodeboronation). Referencing protocols from analogous trifluoroborate reagents (e.g., potassium vinyltrifluoroborate) can provide additional insights .

Q. What mechanistic insights exist for the transmetalation step of this reagent in palladium-catalyzed reactions?

Studies suggest that transmetalation involves coordination of the trifluoroborate to palladium via a borate-Pd intermediate, followed by aryl group transfer. The stereochemistry of the propenyl group (trans-configuration) is retained during this step, as confirmed by isotopic labeling and DFT calculations. Solvent effects (e.g., DMF’s polarity) stabilize the intermediate, while bulky ligands reduce β-hydride elimination .

Q. How can computational chemistry aid in predicting reactivity and selectivity for this compound?

Density functional theory (DFT) simulations can model transition states and activation barriers for cross-coupling or side reactions. For example:

  • Predicting regioselectivity in couplings with polyhalogenated arenes.
  • Assessing the impact of substituents on the propenyl group’s electronic properties. Tools like Gaussian or ORCA, combined with experimental validation, enable rational design of reaction conditions .

Q. What strategies improve the stability of this compound under extreme conditions (e.g., high temperature or acidic media)?

  • Encapsulation in mesoporous silica or ionic liquids to reduce moisture sensitivity.
  • Derivatization with protective groups (e.g., Boc-protected amines) for pH-sensitive applications.
  • Use of flow chemistry systems to minimize exposure to degrading conditions during synthesis .

Methodological Tables

Table 1. Optimization Parameters for Suzuki-Miyaura Cross-Coupling

ParameterTypical Range/OptionsImpact on Reaction
CatalystPd(PPh₃)₄, Pd(OAc)₂ with SPhosLigand choice affects turnover
SolventDMF, THF, DioxanePolarity influences rate/selectivity
Temperature60–100°CHigher temps accelerate coupling
BaseNa₂CO₃, K₃PO₄Affects borate activation

Table 2. Key NMR Chemical Shifts (δ, ppm)

NucleusSignal RangeAssignment
¹¹B1–3Trifluoroborate group
¹⁹F-135 to -140BF₃ moiety
¹H5.0–6.5 (vinyl protons)Trans-configuration of propenyl group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.